Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
Description
Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a 3,4,5-trimethoxyphenyl group and an ethyl ester side chain. The tetrahydropyrrolo[1,2-a]pyrazine scaffold is synthesized via enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazines, achieving high enantiomeric excess (up to 96% ee) . The ethyl ester group enhances solubility, making the compound amenable to further derivatization or prodrug strategies.
Properties
IUPAC Name |
ethyl 3-[[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-5-31-19(26)8-9-23-22(27)25-12-11-24-10-6-7-16(24)20(25)15-13-17(28-2)21(30-4)18(14-15)29-3/h6-7,10,13-14,20H,5,8-9,11-12H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALGPKYNLYIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein essential for microtubule dynamics and cell division. It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability. Furthermore, it down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division and potentially leading to cell death. By inhibiting Hsp90, it can destabilize many client proteins, disrupting multiple cellular processes. The inhibition of ERKs phosphorylation can affect the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Pharmacokinetics
The trimethoxyphenyl (tmp) group, a part of the compound, is known to be a critical component in maintaining suitable molecular conformations and contributing to high binding affinities to its targets This suggests that the compound may have good bioavailability
Result of Action
The compound’s action leads to a variety of molecular and cellular effects. It has shown notable anti-cancer effects by effectively inhibiting its targets. It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis.
Biological Activity
Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the tetrahydropyrrolo[1,2-a]pyrazine core and subsequent functionalization. While specific methods for synthesizing this exact compound were not found in the search results, related compounds with similar structures have been synthesized using various organic chemistry techniques. For instance, the synthesis of pyrrole derivatives often employs methods such as cyclization reactions and functional group modifications .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 3,4,5-trimethoxyphenyl moiety. For example, one study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines, particularly melanoma . The mechanism was attributed to the disruption of the folate cycle and inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
The mechanisms through which this compound may exert its biological effects could involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the activation of apoptotic pathways in cancer cells.
Other Biological Activities
Apart from anticancer effects, compounds with similar structural features have been investigated for their antimicrobial and anti-inflammatory properties. Pyrrole derivatives are known for their diverse biological activities including antiviral and antibacterial effects .
Case Study 1: Antiproliferative Effects
In a study examining a related compound with a 3,4,5-trimethoxyphenyl group, it was found to significantly reduce cell viability in melanoma cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cell death .
Case Study 2: Mechanistic Insights
Another investigation focused on the interaction of trimethoxyphenyl derivatives with DHFR. The results showed that these compounds bind efficiently to DHFR, leading to down-regulation of genes involved in folate metabolism in melanoma cells . This highlights a potential pathway through which this compound might exert its biological effects.
Data Summary
Comparison with Similar Compounds
(a) (E)-3-(4-Methoxyphenyl)-1-(3-phenylpyrrolo[1,2-a]pyrazin-6-yl)prop-2-en-1-one (Compound 8, )
- Key Differences: Substituents: A propenone chain at position 6 and a 4-methoxyphenyl group instead of 3,4,5-trimethoxyphenyl. Reactivity: The α,β-unsaturated ketone enables electrophilic additions, whereas the target compound’s carboxamido group favors nucleophilic reactions. Regioselectivity: Electron-donating methoxy groups in the target compound may direct electrophilic substitutions to different positions compared to the mono-methoxy analogue .
(b) Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines ()
- Synthetic Method : Both use iridium-catalyzed asymmetric hydrogenation.
- Divergence : The target compound’s 3,4,5-trimethoxyphenyl group confers distinct electronic and steric effects compared to simpler aryl substituents (e.g., phenyl or 4-fluorophenyl), influencing catalytic efficiency and enantioselectivity .
Heterocyclic Compounds with Related Frameworks
(b) Tetrahydroimidazo[1,2-a]pyridines (Compounds 1l, 2d; )
- Core Structure : Imidazo-pyridine instead of pyrrolo-pyrazine.
- Functional Groups: Nitro and cyano groups (e.g., in 1l) increase electron-withdrawing effects, reducing solubility compared to the target’s methoxy and ester groups .
Pyrazolo-Pyrido/Pyrimidine Derivatives ()
- Examples : 9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (16a,b).
- Key Contrasts : Nitrophenyl and triazolo groups dominate reactivity, enabling π-π stacking in biological targets. The target compound’s lack of nitro groups may reduce cytotoxicity but improve metabolic stability .
Table 2. Functional Group Impact on Properties
Preparation Methods
Iridium-Catalyzed Asymmetric Hydrogenation
Pyrrolo[1,2-a]pyrazinium salts are hydrogenated using chiral Ir catalysts (e.g., (R)-BINAP/Ir complexes) to yield enantiomerically enriched tetrahydropyrrolo[1,2-a]pyrazines. Key parameters include:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Catalyst | Ir/(R)-BINAP | 82–95% | |
| Solvent | Tetrahydrofuran | — | |
| Hydrogen Pressure | 50–100 bar | — | |
| Temperature | 25–40°C | — |
This method achieves high enantioselectivity (up to 95% ee) but requires specialized catalysts and pressurized hydrogenation equipment.
Domino Aza-Claisen Rearrangement/Cyclization
A pseudo-three-component reaction between 2-imidazolines and electron-deficient alkynes generates the pyrrolo[1,2-a]pyrazine core. For example:
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 2-Imidazoline + DMAD | Toluene, 110°C, 12 h | 45–90% | |
| Base | DBU (1.2 equiv) | — |
This approach offers modularity but suffers from moderate yields due to competing side reactions.
Amide Bond Formation with Ethyl 3-Aminopropanoate
The final carboxamido-propanoate side chain is installed via carbodiimide-mediated coupling.
EDCI/DMAP Coupling in Dichloromethane
Ethyl 3-aminopropanoate reacts with the tetrahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid using EDCI and DMAP:
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| EDCI | CH₂Cl₂, 20°C, N₂ atmosphere | 72.9% | |
| DMAP | 1.0 equiv | — | |
| Reaction Time | 10–18 h | — |
This method is scalable and avoids racemization, critical for preserving stereochemical integrity.
TBTU-Mediated Coupling in DMF
Alternative activation with TBTU in dimethylformamide:
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| TBTU | DMF, 25°C, 6 h | 68–75% | |
| Base | DIPEA (3.0 equiv) | — |
While efficient, DMF complicates purification due to high boiling point.
Analytical Validation and Quality Control
Structural confirmation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HR-MS)
Chromatographic Purity Assessment
Case Studies in Process Optimization
Scale-Up Synthesis for Industrial Applications
A pilot-scale synthesis (500 g batch) using EDCI/DMAP coupling achieved 70% yield with >99% purity after recrystallization from ethanol/water.
Green Chemistry Modifications
Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduced environmental impact while maintaining 68% yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
